1-(tert-Butoxycarbonyl)-4-(cyanomethyl)piperidine-4-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-4-(cyanomethyl)piperidine-4-carboxylic acid (CAS: 1802790-53-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a cyanomethyl substituent at the 4-position. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of protease inhibitors and CNS-targeting agents.
Properties
IUPAC Name |
4-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-8-5-13(4-7-14,6-9-15)10(16)17/h4-6,8-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTFGPNXPKJCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of N-Boc-Piperidine-4-carboxylic Acid Methyl Ester
The primary synthetic pathway involves a two-step sequence starting from N-Boc-piperidine-4-carboxylic acid methyl ester . This method, detailed in a recent patent, leverages lithium diisopropylamide (LDA)-mediated alkylation followed by ester hydrolysis.
Reaction Conditions and Procedure
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Deprotonation and Alkylation :
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Starting material : N-Boc-piperidine-4-carboxylic acid methyl ester is dissolved in tetrahydrofuran (THF) under nitrogen at -70°C to -80°C.
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Base : LDA (2.5 equivalents) is added to generate the enolate intermediate.
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Electrophile : Bromoacetonitrile (1.2 equivalents) is introduced to the enolate, facilitating alkylation at the 4-position of the piperidine ring.
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Workup : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography.
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Ester Hydrolysis :
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The methyl ester is hydrolyzed in situ during workup under acidic conditions (pH adjustment with aqueous ammonium chloride), yielding the carboxylic acid derivative.
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Mechanistic Insights
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LDA deprotonates the α-hydrogen of the ester, forming a resonance-stabilized enolate.
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The enolate attacks bromoacetonitrile via an SN2 mechanism, introducing the cyanomethyl group.
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Acidic workup hydrolyzes the ester to the carboxylic acid without affecting the tert-butoxycarbonyl (Boc) protecting group.
Key Advantages :
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Compatibility of Boc protection with strong bases like LDA.
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Moderate yield despite the steric challenges of quaternary carbon formation.
Comparative Analysis of Alternative Approaches
While no alternative methods for synthesizing 1-(tert-butoxycarbonyl)-4-(cyanomethyl)piperidine-4-carboxylic acid are explicitly documented in the literature, related strategies for functionalizing Boc-protected piperidines provide context for potential optimizations:
Esterification and Protecting Group Strategies
The methylation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid using iodomethane and potassium carbonate in DMF demonstrates the feasibility of modifying the carboxylic acid terminus. This suggests that alkylation precursors (e.g., bromoacetonitrile) could theoretically be applied post-esterification, though this remains untested.
Experimental Data and Optimization
Critical Parameters for Alkylation
The following table summarizes the reaction conditions and outcomes for the LDA-mediated alkylation:
| Parameter | Value/Detail |
|---|---|
| Starting material | N-Boc-piperidine-4-carboxylic acid methyl ester |
| Solvent | THF |
| Temperature | -70°C to -80°C |
| Base | LDA (2.5 eq) |
| Electrophile | Bromoacetonitrile (1.2 eq) |
| Workup | Saturated NH₄Cl, column chromatography |
| Yield | 41% |
Challenges and Mitigations
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Low-Temperature Control : Maintaining -70°C to -80°C is essential to prevent side reactions (e.g., over-alkylation).
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Purification : Column chromatography (silica gel) is required due to the polar nature of the product.
Characterization and Analytical Data
Spectroscopic Confirmation
The patent reports the following characterization data for This compound :
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Mass Spectrometry (MS) : m/z 283.2 [M+H]⁺, consistent with the molecular formula C₁₄H₂₀N₂O₄.
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1H NMR : Peaks corresponding to the Boc group (δ 1.44 ppm, singlet, 9H), cyanomethyl (δ 2.33–2.20 ppm, multiplet), and piperidine protons (δ 3.43–3.33 ppm, multiplet).
Industrial Applications and Derivatives
Role in Spiropiperidine Synthesis
The product serves as a precursor to 2,8-diazaspiro[4.5]decane derivatives , which are explored as kinase inhibitors and neuropharmaceuticals . Subsequent steps involve hydrogenation (Raney nickel) to reduce the nitrile to an amine, followed by functionalization with electrophiles like 2,5-difluorobenzyl bromide.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-(cyanomethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting various conditions, particularly those involving the central nervous system (CNS).
Case Study: Synthesis of Piperidine Derivatives
A notable application is its use in the synthesis of piperidine derivatives that exhibit potential antipsychotic and antidepressant activities. For instance, researchers have synthesized derivatives by modifying the cyanomethyl group, leading to compounds with enhanced pharmacological profiles.
| Compound Name | Activity | Reference |
|---|---|---|
| Piperidine Derivative A | Antidepressant | |
| Piperidine Derivative B | Antipsychotic |
Organic Synthesis
Building Block in Chemical Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups facilitate a variety of chemical reactions, including nucleophilic substitutions and cyclization processes.
Synthesis Example
In a study, this compound was reacted with N-ethyl-N,N-diisopropylamine under specific conditions to yield a piperidine derivative with a high yield of 45.7%. This demonstrates its utility in complex organic syntheses.
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| N-ethyl-N,N-diisopropylamine; HATU; Isopropylamide at 20°C for 24h | 45.7% | High efficiency in product formation |
Material Science
Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This is particularly useful in developing advanced materials for industrial applications.
Case Study: Polymer Modification
Research has shown that incorporating this compound into polycarbonate matrices improves impact resistance and thermal properties, making it suitable for applications in automotive and aerospace industries.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(cyanomethyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The cyanomethyl group can interact with biological targets, such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Biological Activity
1-(tert-Butoxycarbonyl)-4-(cyanomethyl)piperidine-4-carboxylic acid, also known by its CAS number 1802790-53-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C13H20N2O4
- Molecular Weight : 268.31 g/mol
- CAS Number : 1802790-53-9
Structure
The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a cyanomethyl substituent. The structural configuration allows for specific interactions with biological targets, which may enhance its functional properties.
This compound is proposed to act as a rigid backbone in the design of metal-ligating peptides. This structural rigidity can stabilize helical conformations in peptides, potentially enhancing their biological activity and resistance to proteolytic degradation in vitro and in vivo .
Case Studies and Research Findings
- Peptide Design : Research indicates that the compound can be utilized to create 310-helical peptides with metal-chelating abilities. Such peptides may exhibit improved stability and biological activity due to their structural conformation .
- Biological Assays : In studies assessing the compound's biological efficacy, it was found that modifications in the piperidine structure could lead to varying degrees of activity against specific biological targets. For instance, derivatives of this compound have been evaluated for their effects on nicotinic acetylcholine receptors, demonstrating significant selectivity and potency .
- Synthesis and Characterization : The synthesis of this compound involves the reaction of isopicotinic acid with Boc anhydride under controlled conditions. The resulting compound was characterized using various spectroscopic techniques (NMR, MS), confirming its intended structure .
Table: Biological Activity Data
Q & A
Q. What are the key considerations for synthesizing 1-(tert-Butoxycarbonyl)-4-(cyanomethyl)piperidine-4-carboxylic acid?
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen and cyanomethylation at the 4-position. Critical steps include:
- Protection : Use Boc-anhydride or Boc-Oxyma in the presence of a base (e.g., NaHCO₃) to protect the amine group.
- Cyanomethylation : React with bromoacetonitrile or similar cyanide sources under nucleophilic substitution conditions (e.g., KCN, DMF, 60°C).
- Workup : Acidic hydrolysis (HCl/dioxane) for Boc deprotection, followed by purification via recrystallization or column chromatography . Note : Monitor reaction progress using TLC (Rf ~0.3 in EtOAc/hexane) to avoid over-alkylation.
Q. How should researchers handle and store this compound safely?
The compound exhibits acute oral toxicity (H302) and skin irritation (H315). Key protocols:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation (H335).
- Storage : Store in airtight containers at 2–8°C in a dark, dry environment to prevent hydrolysis of the Boc group .
Q. What analytical techniques are recommended for characterization?
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc methyl groups, δ 3.6 ppm for piperidine protons).
- HPLC : Purity >98% using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
- Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 295.3 .
Advanced Research Questions
Q. How can researchers optimize the yield of cyanomethylation while minimizing side products?
Side products like di-cyanomethylated derivatives or Boc-deprotected intermediates may form due to:
- Reagent Stoichiometry : Limit bromoacetonitrile to 1.1 equivalents to prevent over-alkylation.
- Temperature Control : Maintain 60–70°C to balance reactivity and selectivity.
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems . Data Analysis : Compare GC-MS profiles of crude mixtures under varied conditions to identify optimal parameters.
Q. What are the stability challenges of this compound under aqueous conditions, and how can they be mitigated?
The Boc group hydrolyzes in acidic/neutral aqueous media, while the cyanomethyl group may undergo hydrolysis to carboxylic acid. Stability studies show:
Q. How can researchers resolve contradictions in reported toxicity data for structurally similar piperidine derivatives?
Discrepancies in LD50 values (e.g., 500–1000 mg/kg in rodents) may arise from:
- Impurity Profiles : Residual solvents (e.g., DMF) or by-products (e.g., tert-butyl alcohol) can skew toxicity assays.
- Species Variability : Compare metabolic pathways across models (e.g., CYP450 activity in mice vs. rats). Methodological Recommendation : Conduct purity-adjusted toxicity studies using HPLC-quantified batches .
Q. What strategies enable selective functionalization of the piperidine ring without Boc deprotection?
- Directed Metalation : Use LDA or TMP-zinc bases at –78°C to deprotonate the 4-position selectively.
- Photocatalysis : Visible-light-mediated C–H activation with Ru(bpy)₃Cl₂ to introduce aryl/alkyl groups . Validation : Monitor Boc integrity via FT-IR (absence of ~1700 cm⁻¹ carbonyl shift).
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
